molecular formula C16H11N3O2S B2597244 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 313662-36-1

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2597244
CAS No.: 313662-36-1
M. Wt: 309.34
InChI Key: QZLYNPNGGSSLHE-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is an organic compound with the molecular formula C16H11N3O2S It is characterized by the presence of a cyano group, a methoxy group, and a benzothiazole moiety

Scientific Research Applications

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its benzothiazole moiety is known for its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting materials due to its conjugated structure.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to form 4-methoxybenzo[d]thiazole.

    Cyanoacetylation: The benzothiazole intermediate is then subjected to cyanoacetylation. This involves the reaction of the intermediate with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to yield the cyanoacetylated product.

    Amidation: The final step involves the amidation of the cyanoacetylated product with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, converting it to a hydroxyl group.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction converts the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents for substitution include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes and cancer progression.

    Receptor Binding: The compound binds to receptors such as the estrogen receptor and the androgen receptor, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: This compound has a similar structure but includes a pyridinylmethyl group, which may alter its biological activity and chemical reactivity.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole moiety but differ in the substitution pattern on the benzamide ring.

Uniqueness

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and methoxy groups, along with the benzothiazole moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYNPNGGSSLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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